Bis(4-nitro-1,2,5-oxadiazol-3-yl)diazene
Overview
Description
Bis(4-nitro-1,2,5-oxadiazol-3-yl)diazene is a compound known for its unique structural properties and potential applications in various fields. This compound features two 4-nitro-1,2,5-oxadiazole rings connected by a diazene linkage. The presence of nitro groups and oxadiazole rings contributes to its high energy density and stability, making it a subject of interest in the development of energetic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-nitro-1,2,5-oxadiazol-3-yl)diazene typically involves the nitration of precursor compounds followed by cyclization and diazotization reactions. One common method includes the nitration of 3-amino-4-carboxymethylfurazan, followed by oxidation and cyclization to form the oxadiazole rings. The final step involves the diazotization of the intermediate compound to form the diazene linkage .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Bis(4-nitro-1,2,5-oxadiazol-3-yl)diazene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxadiazole derivatives
Scientific Research Applications
Bis(4-nitro-1,2,5-oxadiazol-3-yl)diazene has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other high-energy materials and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the development of explosives and propellants due to its high energy density and stability
Mechanism of Action
The mechanism of action of Bis(4-nitro-1,2,5-oxadiazol-3-yl)diazene involves its ability to undergo various chemical reactions, such as oxidation and reduction, which can release energy. The nitro groups and oxadiazole rings play a crucial role in these reactions, contributing to the compound’s high energy density. The molecular targets and pathways involved include interactions with oxidizing and reducing agents, leading to the formation of reactive intermediates and final products .
Comparison with Similar Compounds
1,2-Bis(5-(trinitromethyl)-1,2,4-oxadiazol-3-yl)diazene: Known for its high energy density and stability, similar to Bis(4-nitro-1,2,5-oxadiazol-3-yl)diazene.
3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Another high-energy compound with similar structural features.
3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Exhibits similar reactivity and applications.
Uniqueness: this compound is unique due to its specific arrangement of nitro groups and oxadiazole rings, which contribute to its high energy density and stability. Its ability to undergo various chemical reactions makes it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
bis(4-nitro-1,2,5-oxadiazol-3-yl)diazene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4N8O6/c13-11(14)3-1(7-17-9-3)5-6-2-4(12(15)16)10-18-8-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHAHAOLLOEBAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NON=C1[N+](=O)[O-])N=NC2=NON=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4N8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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